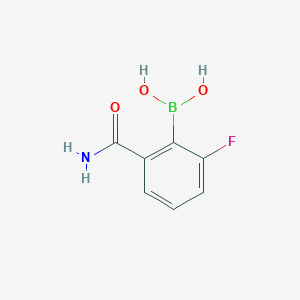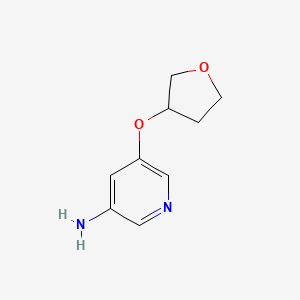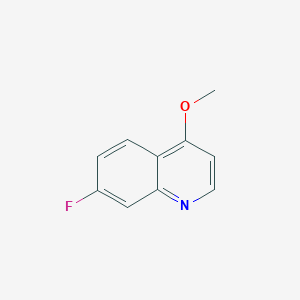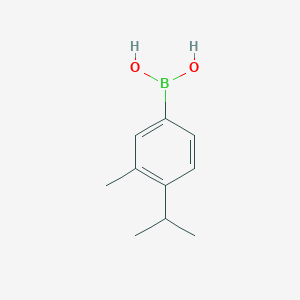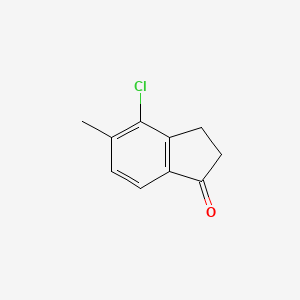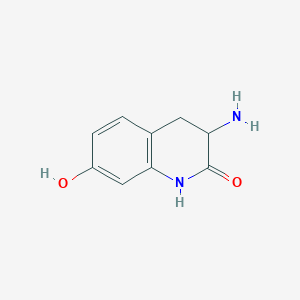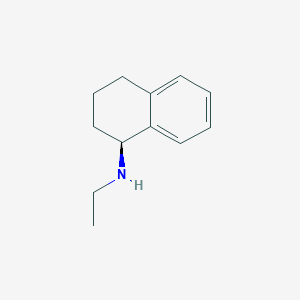
(S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a tetrahydronaphthalene backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene, followed by N-alkylation using ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and automated N-alkylation processes can enhance efficiency and scalability. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize the yield of the desired enantiomer.
化学反応の分析
Types of Reactions: (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced further to form more saturated amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated amines.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
(S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential interactions with biological receptors, which can lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects.
類似化合物との比較
®-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, which may have different biological activities.
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a methyl group instead of an ethyl group.
1,2,3,4-tetrahydronaphthalen-1-amine: The parent compound without the N-ethyl substitution.
Uniqueness: (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its interaction with biological systems and its chemical reactivity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
(1S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3/t12-/m0/s1 |
InChIキー |
YCQQIGNKPQHCNT-LBPRGKRZSA-N |
異性体SMILES |
CCN[C@H]1CCCC2=CC=CC=C12 |
正規SMILES |
CCNC1CCCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


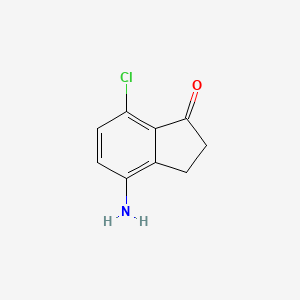

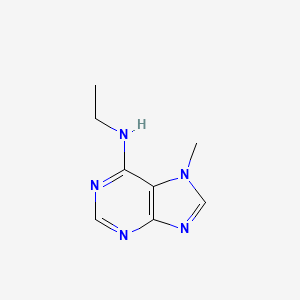
![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)
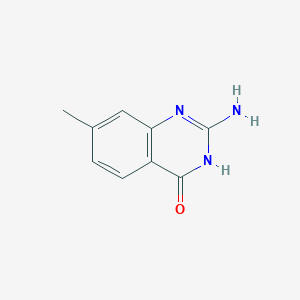
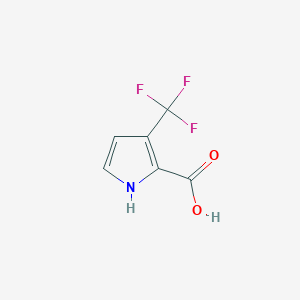
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
